Oxiran-2-ylmethyl 2-(2-ethylphenoxy)acetate
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Overview
Description
Oxiran-2-ylmethyl 2-(2-ethylphenoxy)acetate is a chemical compound with the molecular formula C13H16O4. It is characterized by the presence of an oxirane (epoxide) ring and an ester functional group. This compound is of interest in various fields due to its unique chemical structure and reactivity.
Scientific Research Applications
Oxiran-2-ylmethyl 2-(2-ethylphenoxy)acetate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and polymer chemistry.
Biology: Investigated for its potential as a bioactive compound in various biological assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials, such as coatings and adhesives.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Oxiran-2-ylmethyl 2-(2-ethylphenoxy)acetate typically involves the reaction of 2-(2-ethylphenoxy)acetic acid with an epoxide-containing reagent. One common method is the esterification of 2-(2-ethylphenoxy)acetic acid with glycidol under acidic or basic conditions. The reaction can be catalyzed by acids such as sulfuric acid or bases like sodium hydroxide. The reaction is typically carried out at elevated temperatures to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and increase yield. The use of catalysts and controlled reaction environments helps in achieving high purity and efficiency in large-scale production.
Chemical Reactions Analysis
Types of Reactions
Oxiran-2-ylmethyl 2-(2-ethylphenoxy)acetate undergoes various chemical reactions, including:
Oxidation: The epoxide ring can be opened by oxidizing agents, leading to the formation of diols.
Reduction: Reduction of the ester group can yield the corresponding alcohol.
Substitution: Nucleophilic substitution reactions can occur at the oxirane ring, leading to the formation of different substituted products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines, thiols, and halides can react with the oxirane ring under mild conditions.
Major Products Formed
Diols: Formed from the oxidation of the epoxide ring.
Alcohols: Resulting from the reduction of the ester group.
Substituted Epoxides: Formed through nucleophilic substitution reactions.
Mechanism of Action
The mechanism of action of Oxiran-2-ylmethyl 2-(2-ethylphenoxy)acetate involves its reactivity with various biological and chemical targets. The oxirane ring is highly reactive and can form covalent bonds with nucleophilic sites in proteins and other biomolecules. This reactivity underlies its potential bioactivity and therapeutic effects. The ester group can also undergo hydrolysis, releasing the corresponding acid and alcohol, which may contribute to its biological activity.
Comparison with Similar Compounds
Similar Compounds
- Oxiran-2-ylmethyl 2-(2-methylphenoxy)acetate
- Oxiran-2-ylmethyl 2-(2-isopropylphenoxy)acetate
- Oxiran-2-ylmethyl 2-(2-tert-butylphenoxy)acetate
Uniqueness
Oxiran-2-ylmethyl 2-(2-ethylphenoxy)acetate is unique due to the presence of the ethyl group on the phenoxy moiety, which can influence its reactivity and biological activity. The specific arrangement of functional groups in this compound provides distinct chemical and physical properties compared to its analogs.
Properties
IUPAC Name |
oxiran-2-ylmethyl 2-(2-ethylphenoxy)acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16O4/c1-2-10-5-3-4-6-12(10)16-9-13(14)17-8-11-7-15-11/h3-6,11H,2,7-9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AAIFLAQXSUTJIA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC=C1OCC(=O)OCC2CO2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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